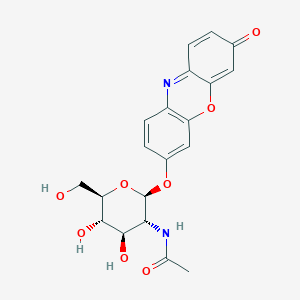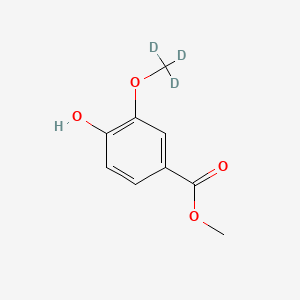
Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of resorufinyl- (1), among other glucopyranosides, is achieved through direct glycosidation of phenolindophenols or via the condensation of specific glucopyranosides with p-quinone. These methods produce compounds that are potential substrates for β-glucosidase assays due to their high absorbance and sensitivity (Tokutake et al., 1990).
Molecular Structure Analysis
The molecular structure of resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is characterized by its glucopyranoside core attached to a resorufin chromophore. Detailed analysis of related compounds, such as methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate, reveals distorted chair conformations and specific intermolecular hydrogen bonding patterns, providing insights into the stereochemistry and molecular interactions of these compounds (Hu et al., 2011).
Chemical Reactions and Properties
This compound undergoes specific chemical reactions, particularly in enzyme-catalyzed assays where it serves as a substrate for β-glucosidase, resulting in the formation of a blue product with high absorbance. This reaction is a cornerstone for sensitive enzyme analysis, allowing for the detection and quantification of β-glucosidase activity (Tokutake et al., 1990).
Physical Properties Analysis
The physical properties of glucopyranosides, including resorufinyl derivatives, are influenced by their molecular structure. Studies on related compounds highlight the importance of chair conformation, hydrogen bonding, and molecular distortions in determining the solubility, stability, and crystalline structure of these compounds (Hu et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity and interactions with enzymes, are central to its application in biochemical assays. The compound's ability to serve as a substrate for β-glucosidase, leading to a measurable colorimetric change, is a key aspect of its utility in scientific research (Tokutake et al., 1990).
Applications De Recherche Scientifique
Enzyme Analysis : Resorufinyl-glucopyranosides are potential substrates for β-glucosidase assays. Their hydrolysis by β-glucosidase yields products with high absorbance, making them valuable for sensitive enzyme analysis (Tokutake et al., 1990).
Synthetic Applications : This compound is used in the synthesis of various glycosides, contributing to the study of carbohydrate chemistry and the development of novel molecules with potential biological activity (Cai et al., 2009).
Glycopeptide Synthesis : It serves as a building block for the solid-phase synthesis of O-glycopeptides, which are important in the study of protein-glycan interactions and the development of glycoconjugate vaccines (Szábo et al., 1995).
Study of Glycosidases : It's utilized in the purification and characterization of glycosidases, enzymes crucial in carbohydrate metabolism and various biological processes (Bahl & Agrawal, 1968).
Antitumor Activities : Derivatives of 2-acetamido-2-deoxy-D-glucose, closely related to resorufinyl-glucopyranosides, have shown promising antitumor activities and are being explored for their potential in cancer therapy (Myszka et al., 2003).
Chromogenic Substrates in Assays : Resorufinyl-glucopyranosides are considered as potential chromogenic substrates for the rate-assay of enzymes like N-acetyl-β-D-glucosaminidase, aiding in biochemical research and diagnostics (Kasai & Yamaji, 1992).
Mécanisme D'action
Target of Action
The primary target of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is Peptidoglycan recognition protein 3 . This protein plays a crucial role in the immune response by recognizing peptidoglycans found in the cell walls of bacteria, leading to the activation of immune cells.
Mode of Action
It is believed to interact with its target protein, leading to changes in the protein’s activity
Biochemical Pathways
Given its target, it is likely involved in pathways related to the immune response, particularly those involving the recognition and response to bacterial infections .
Result of Action
Given its target, it is likely to modulate the immune response, particularly in the context of bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information on how these factors influence the action of this compound is currently lacking .
Analyse Biochimique
Cellular Effects
While specific cellular effects of Resorufinyl 2-acetamido-2-deoxy-beta-D-glucopyranoside are not well documented, similar compounds have been shown to influence cellular function. For example, various 2-acetamido-2-deoxy-D-glucose analogs have been examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known that similar compounds can exhibit concentration-dependent effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is not well documented. Similar compounds have been found to localize in different cellular compartments. For example, HEXO1, a hexosaminidase, is a vacuolar protein, while HEXO2 and HEXO3 are mainly located at the plasma membrane .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(7-oxophenoxazin-3-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-9(24)21-17-19(27)18(26)16(8-23)30-20(17)28-11-3-5-13-15(7-11)29-14-6-10(25)2-4-12(14)22-13/h2-7,16-20,23,26-27H,8H2,1H3,(H,21,24)/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMDDOHARTZNGH-LASHMREHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






